(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one
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Overview
Description
(1S,4R)-2-Azabicyclo[221]heptan-3-one is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework
Scientific Research Applications
(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one can be achieved through several methods. One common approach involves the resolution of racemic mixtures of 1-azabicyclo[2.2.1]heptan-3-one into its (1S,4R) and (1R,4S) isomers. This can be done using di-p-toluoyl hemitartrate as a resolving agent . Another method involves the epimerization-lactamization cascade of functionalized 4-aminoproline methyl esters under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale resolution processes or catalytic asymmetric synthesis. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted bicyclic compounds, depending on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The compound’s effects are mediated through pathways involving neurotransmitter systems and other cellular signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
- (1S,2S,4R)-1,3,3-Trimethyl-bicyclo[2.2.1]heptan-2-ol
- (E)-2-((1S,4R)-3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)ethylidenehydrazine-1-carbothioamide
Uniqueness
(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one is unique due to the presence of a nitrogen atom within its bicyclic structure, which imparts distinct chemical and biological properties. This differentiates it from other bicyclic compounds that lack this feature, making it particularly valuable in asymmetric synthesis and medicinal chemistry.
Properties
IUPAC Name |
(1S,4R)-2-azabicyclo[2.2.1]heptan-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-6-4-1-2-5(3-4)7-6/h4-5H,1-3H2,(H,7,8)/t4-,5+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVLZOWDXYXITH-UHNVWZDZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10928387 |
Source
|
Record name | 2-Azabicyclo[2.2.1]hept-2-en-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10928387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134003-03-5 |
Source
|
Record name | 2-Azabicyclo[2.2.1]hept-2-en-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10928387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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